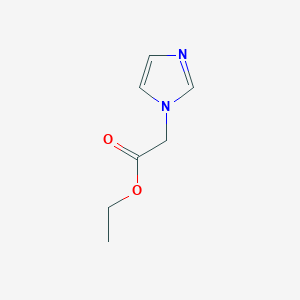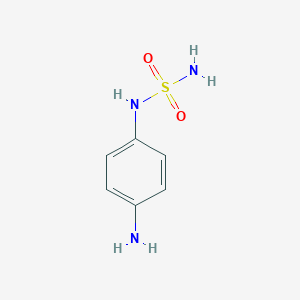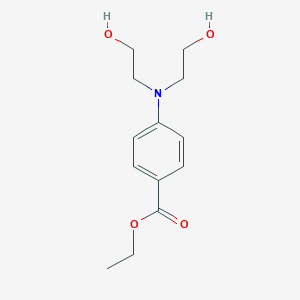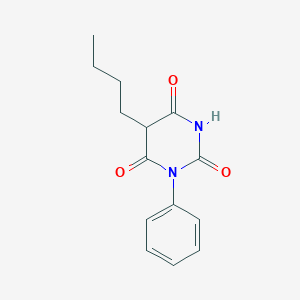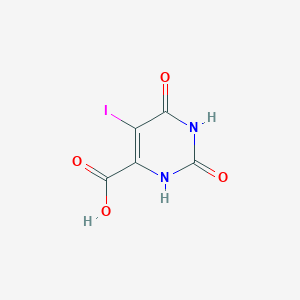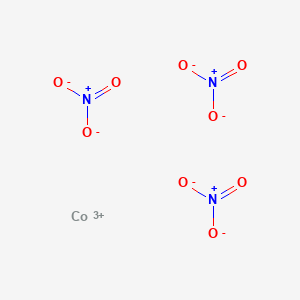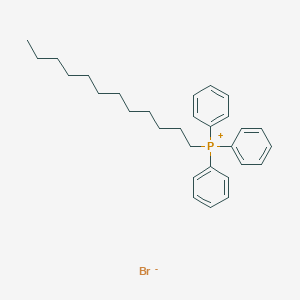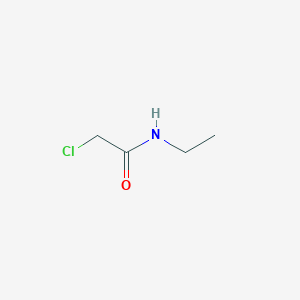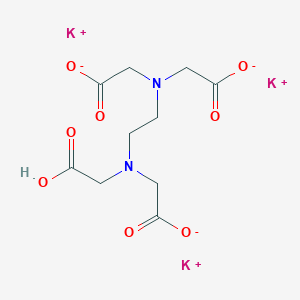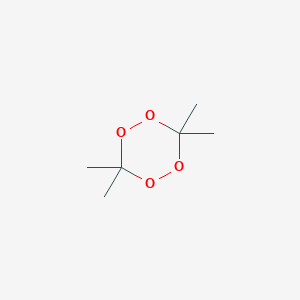
4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
説明
The compound of interest, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, is a derivative of thiophene-2-carboxylic acid, which is a core structure in various research studies due to its potential applications in materials science and medicinal chemistry. The molecular structure of thiophene derivatives has been extensively studied, and modifications on the thiophene ring, such as the addition of methyl groups, can significantly influence the physical, chemical, and biological properties of these compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions, starting from simpler thiophene carboxylic acids or esters. For instance, the synthesis of 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid is achieved through a convenient route starting from thieno[3,2-b]thiophene-2-carboxyaldehyde, which could be related to the synthesis of the compound . Additionally, the Vilsmeier-Haack reaction is mentioned as a method to convert aryl/heteroaryl esters to substituted thiophene esters, which are then hydrolyzed to thiophene-2-carboxylic acid derivatives . This method could potentially be adapted for the synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid reveals the presence of O-H...O hydrogen bonds and C-H...O and S...S non-bonded intermolecular interactions, which stabilize the crystal structure . These findings are important for understanding the molecular structure of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, as similar interactions may be present.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from methyl 3-hydroxythiophene-2-carboxylate, can react with alcohols to yield thiophene-2,4-diols, which upon further reactions give rise to different thiophene-2-carboxylic acids . These types of reactions could be relevant for the functionalization of the 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the diverse coordination properties of thiophene-2,5-dicarboxylate make it a suitable building block for constructing coordination polymers with different architectures, which are dependent on the ligand and metal ion coordination geometry . The physical and thermal properties of these complexes have also been studied, providing insights into the stability and behavior of thiophene-based compounds . These aspects are essential for understanding the properties of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid and its potential applications.
科学的研究の応用
Synthesis and Characterization
The synthesis of thiophene derivatives, including compounds similar to 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, is a key area of research. Studies detail the synthesis routes and characterization of various thiophene derivatives, highlighting their potential in creating novel compounds with unique properties. For instance, research on benzo[b]thiophene derivatives explores the synthesis of isomeric compounds and their subsequent decarboxylation and esterification, offering insights into the chemical behavior and potential applications of such compounds in further synthetic transformations and material science applications (Campaigne & Abe, 1975).
Material Science and Electrochemistry
Thiophene-based compounds are extensively studied for their applications in material science, particularly in the development of conductive polymers and electrochromic materials. The electropolymerization of thiophene derivatives and their electrochromic performances have been investigated, demonstrating the potential of these compounds in creating materials with desirable electronic and optical properties. For example, the synthesis, electropolymerization, and electrochromic performances of novel tetrathiafulvalene–thiophene assemblies reveal the ability of these materials to undergo rapid color changes and their potential use in electrochromic devices (Li et al., 2020).
Medicinal Chemistry and Biological Applications
Thiophene derivatives have also been explored for their biological activities, including antimicrobial and antifungal properties. Studies on novel thiophene-containing compounds combining thiophene with other heterocyclic moieties, such as benzimidazole or 1,2,4-triazole, have demonstrated significant biological activities. These compounds show promise as potential antibacterial and antifungal agents, contributing to the development of new therapeutic agents (Mabkhot et al., 2017).
Crystal Engineering and Coordination Polymers
The structural diversity of thiophene derivatives makes them suitable candidates for crystal engineering and the formation of coordination polymers. Research in this area focuses on the design and synthesis of novel coordination polymers with thiophene derivatives, exploring their structural characteristics and potential applications in catalysis, gas storage, and separation technologies. For instance, the crystal engineering of cadmium coordination polymers with nitro-functionalized thiophene-2,5-dicarboxylate showcases the ability to create complex structures with varying functionalities and potential applications in materials science (Xue et al., 2015).
特性
IUPAC Name |
4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPUUKNFULTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211612 | |
| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid | |
CAS RN |
832737-68-5 | |
| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



